PRMT5-IN-4b14 is a potent inhibitor of protein arginine methyltransferase 5, a key enzyme involved in various cellular processes, including gene expression regulation and signal transduction pathways. The aberrant activity of protein arginine methyltransferase 5 has been implicated in several cancers, making it a significant target for therapeutic intervention. PRMT5-IN-4b14 has demonstrated selective inhibition of protein arginine methyltransferase 5 over other related enzymes, which is crucial for minimizing off-target effects.
PRMT5-IN-4b14 was developed through structure-based drug design, aimed at identifying novel inhibitors of protein arginine methyltransferase 5. It belongs to the class of small-molecule inhibitors and has shown promise in preclinical studies for its potential applications in cancer therapy. The compound's classification as a selective inhibitor is supported by its IC50 value of 2.71 μM, indicating high potency against protein arginine methyltransferase 5 compared to other methyltransferases like PRMT1 and PRMT4, where it exhibits over 70-fold selectivity .
The synthesis of PRMT5-IN-4b14 involves several key steps that integrate known pharmacophores from existing inhibitors. The synthetic route typically includes:
The detailed synthetic pathway is crucial for reproducibility and scaling up for further studies.
The molecular structure of PRMT5-IN-4b14 features a complex arrangement that facilitates its interaction with the active site of protein arginine methyltransferase 5. Key structural data include:
Computational modeling can provide insights into the binding conformation and predict how modifications might affect potency.
PRMT5-IN-4b14 undergoes specific interactions with protein arginine methyltransferase 5 that inhibit its enzymatic activity. The primary reactions include:
In vitro assays demonstrate the effectiveness of PRMT5-IN-4b14 in inhibiting the enzyme's activity across various cancer cell lines.
The mechanism of action for PRMT5-IN-4b14 involves competitive inhibition of protein arginine methyltransferase 5. Upon binding to the enzyme, it prevents the transfer of methyl groups from S-adenosylmethionine to target arginine residues on histones and non-histone proteins. This inhibition leads to:
Data from cellular assays indicate that treatment with PRMT5-IN-4b14 leads to significant reductions in cell viability across multiple cancer types.
Key physical and chemical properties of PRMT5-IN-4b14 include:
These properties are critical for optimizing drug delivery methods and ensuring effective therapeutic concentrations are achieved in vivo.
PRMT5-IN-4b14 holds significant potential for scientific applications, particularly in cancer research. Its uses include:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3